Benzobicyclon
Overview
Description
Benzobicyclon is a novel paddy-bleaching herbicide that was discovered and developed by SDS Biotech K.K . It was registered in Japan in 2001 and launched in various combinations with excellent formulations . The compound is characterized by a unique bicyclooctane skeleton with a phenylthio-enol ether structure acting as a chemical slow releaser of the triketone system during p-hydroxyphenylpyruvate dioxygenase (HPPD) inhibition .
Synthesis Analysis
The synthesis of Benzobicyclon has been optimized considering several aspects: high crop safety, low environmental impact (low dosage, low water solubility, and low downward mobility in paddy soil, thereby preventing river and groundwater contamination), low fish and mammalian toxicity, and labor-saving (broad herbicidal spectrum, wide application windows, and long residual activity) .
Molecular Structure Analysis
Benzobicyclon has a unique molecular structure characterized by a bicyclooctane skeleton with a phenylthio-enol ether structure . The molecular formula of Benzobicyclon is C22H19ClO4S2 .
Scientific Research Applications
Herbicide Efficacy in Aquatic Environments
Benzobicyclon is explored as a herbicide for controlling invasive aquatic plants like giant salvinia (Salvinia molesta Mitchell). Studies have evaluated the activity of benzobicyclon in these environments, highlighting its potential in managing aquatic weed infestations (Mudge, 2016).
Weed Control in Rice Cultivation
Significant research has been conducted on benzobicyclon's role in rice cultivation. It has been found effective in controlling post-flood weeds in rice fields. The herbicide's efficacy depends on factors like spray deposition, adjuvants, and physicochemical properties (Brabham et al., 2019). Additionally, benzobicyclon is studied for its safety and tolerance in different rice cultivars, ensuring minimal impact on the crop itself (Young et al., 2017).
Environmental Persistence and Photolysis
The persistence and breakdown of benzobicyclon, especially its hydrolysate form, in aquatic systems like rice fields are crucial for understanding its environmental impact. Research shows how factors like light, dissolved organic matter, and soil properties influence the photolysis and degradation of benzobicyclon and its active forms in these ecosystems (Williams et al., 2018).
Development and Discovery of Benzobicyclon
The discovery and development of benzobicyclon as a novel herbicide offer insights into its chemical structure, mode of action, and application strategies. This research provides foundational knowledge for its application in agriculture, especially in rice cultivation (Komatsubara et al., 2009).
Soil and Water Safety
Understanding the behavior of benzobicyclon in soil and water systems is vital for assessing its safety and environmental impact. Studies on the adsorption-desorption behavior in different soils help in predicting its mobility and potential risks to groundwater and surface water (Rao et al., 2020).
properties
IUPAC Name |
3-(2-chloro-4-methylsulfonylbenzoyl)-4-phenylsulfanylbicyclo[3.2.1]oct-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO4S2/c1-29(26,27)16-9-10-17(18(23)12-16)21(25)19-20(24)13-7-8-14(11-13)22(19)28-15-5-3-2-4-6-15/h2-6,9-10,12-14H,7-8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXCLRUCUMWJFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2=C(C3CCC(C3)C2=O)SC4=CC=CC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057987 | |
Record name | Benzobicyclon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzobicyclon | |
CAS RN |
156963-66-5 | |
Record name | Benzobicyclon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156963-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzobicyclon [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156963665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzobicyclon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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